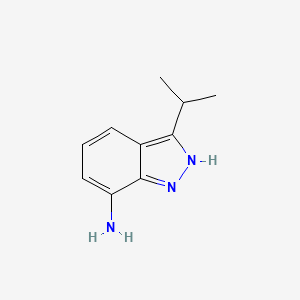

3-Isopropyl-2H-indazol-7-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-propan-2-yl-2H-indazol-7-amine |

InChI |

InChI=1S/C10H13N3/c1-6(2)9-7-4-3-5-8(11)10(7)13-12-9/h3-6H,11H2,1-2H3,(H,12,13) |

InChI Key |

NEWSGPYFYMKRGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C=CC=C(C2=NN1)N |

Origin of Product |

United States |

Elucidation of Mechanistic Organic Chemistry of 3 Isopropyl 2h Indazol 7 Amine

Reaction Pathways and Transition State Analysis in Indazole Formation

The synthesis of the indazole core can be achieved through several strategies, often involving intramolecular cyclization reactions. While direct synthesis of 3-Isopropyl-2H-indazol-7-amine is not extensively documented, established methods for indazole formation provide insight into potential pathways. Methods such as the Davis-Beirut reaction, which converts o-nitrobenzyl amines into 2H-indazoles via a nitroso imine intermediate, represent a plausible route. nih.govnih.gov This reaction proceeds through an N-N bond-forming heterocyclization under redox-neutral conditions. nih.gov

The position of substituents on the final indazole ring is determined by the starting materials and reaction mechanism. For instance, rhodium-catalyzed C-H functionalization and intramolecular annulation of azobenzenes with reagents like vinylene carbonate can yield 2H-indazoles. nih.gov Similarly, cobalt and copper catalytic systems have been developed for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. acs.org

A critical aspect of indazole chemistry is the annular tautomerism between the more stable 1H-indazole (benzenoid) and the less stable 2H-indazole (quinonoid) forms. beilstein-journals.orgnih.govnih.gov The formation of a specific tautomer, such as the 2H-tautomer in this compound, is often controlled during subsequent functionalization reactions like N-alkylation or N-arylation. Direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2-substituted products, and achieving regioselectivity is a significant synthetic challenge. beilstein-journals.orgnih.govbeilstein-journals.org

Density Functional Theory (DFT) calculations have become indispensable for understanding the regioselectivity of these reactions. By analyzing the transition state energies for nucleophilic attack by either N1 or N2, researchers can predict and rationalize the observed product ratios. For example, in the alkylation of various indazoles, the calculated energy difference between the N1 and N2 transition states can explain the observed selectivity. wuxibiology.com Studies have shown that factors like the choice of base, solvent, and the presence of chelating groups on the indazole substrate can influence the reaction outcome. beilstein-journals.orgbeilstein-journals.org DFT calculations suggest that in certain alkylations, N2-alkylation is favored by over 3 kcal/mol, which correlates with experimentally observed high selectivity. wuxibiology.com

| Reaction Type | Catalyst/Conditions | Key Intermediate/Transition State | Outcome/Selectivity | Reference |

| N-Alkylation | NaH, THF | Deprotonated indazole | High N1-selectivity with electron-deficient indazoles via cation coordination. | beilstein-journals.org |

| N-Alkylation | Cs₂CO₃ | Chelation complex with Cesium | Favors N1-substitution due to chelation lowering the transition state energy. | beilstein-journals.orgbeilstein-journals.org |

| N-Alkylation | Acidic Conditions | Protonated imide | Highly selective N2-alkylation via nucleophilic displacement. | wuxibiology.com |

| C-H Annulation | Rh(III)/Cu(II) | Rhodacycle | Formation of 1H-indazoles from imidates and nitrosobenzenes. | nih.gov |

| C-H Addition | Co(III) | Cobaltacycle | Synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. | acs.org |

Electrophilic and Nucleophilic Reactivity of the Indazole Core

The reactivity of the indazole core is characterized by the presence of two nitrogen atoms with differing nucleophilicity and multiple sites for electrophilic or nucleophilic attack. The indazole molecule possesses two nucleophilic centers: the imine (N2) and amine (N1) nitrogens. mdpi.com DFT calculations indicate that for the parent indazole, the N2 atom is generally the more nucleophilic center. mdpi.com Consequently, reactions with electrophiles, such as alkyl halides or acyl chlorides, often occur at this position, particularly under conditions that favor the 2H-tautomer. beilstein-journals.orgwuxibiology.com

The benzene (B151609) portion of the heterocycle is susceptible to electrophilic aromatic substitution. The 7-amino group in this compound is a strong activating group, directing electrophiles primarily to the ortho and para positions (C6 and C4). The electronic properties of the indazole ring itself also influence this reactivity. Molecular electrostatic potential (MEP) analysis, a tool used to predict reactivity sites, shows that the nitrogen and oxygen atoms in substituted indazoles are typically electrophilic sites (electron-rich), while hydrogen atoms are nucleophilic sites (electron-poor). rsc.org

Conversely, the C3 position of the indazole ring can exhibit nucleophilic character, especially after deprotonation with a strong base, or it can be functionalized via transition-metal-catalyzed C-H activation. chim.itmdpi.com The development of methods for the direct C3-functionalization of indazoles is a key area of research, as this position is often crucial for modulating biological activity. mit.eduresearchgate.net

Chemical Transformations of the Isopropyl and Amino Functional Groups

The functional groups attached to the indazole core impart specific reactivity to the molecule. The 7-amino group and the 3-isopropyl group on this compound can undergo a variety of chemical transformations.

Reactions of the 7-Amino Group: The aromatic amino group is a versatile functional handle. It can undergo standard transformations such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) via Sandmeyer or related reactions.

Coupling Reactions: The amino group can participate in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form new C-N bonds. sci-hub.se

Reactions of the 3-Isopropyl Group: The isopropyl group is generally less reactive than the amino group. However, the carbon atom attached to the indazole ring is in a "benzylic-like" position, which can enhance its reactivity under certain conditions. Potential transformations include:

Oxidation: Strong oxidizing agents could potentially oxidize the isopropyl group, although this may be challenging without affecting other parts of the molecule.

Halogenation: Radical halogenation at the benzylic position is a theoretical possibility, although it would likely require specific radical initiators and conditions to achieve selectivity.

| Functional Group | Reaction Type | Typical Reagents | Product Type |

| 7-Amino | Acylation | Acetyl chloride, Acetic anhydride | Amide |

| 7-Amino | Diazotization | NaNO₂, HCl | Diazonium Salt |

| 7-Amino | Buchwald-Hartwig Coupling | Aryl halide, Pd catalyst, Base | Diaryl amine |

| 3-Isopropyl | Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 3-(1-Bromo-1-methylethyl)indazole |

Radical and Ionic Mechanisms in Indazole Derivatization

The functionalization of indazoles can proceed through both ionic and radical mechanisms, depending on the reagents and reaction conditions.

Ionic Mechanisms: Ionic pathways are common in the alkylation and acylation of the indazole nitrogens. As discussed, the N-alkylation of indazoles involves the nucleophilic attack of an indazole nitrogen on an electrophilic alkyl halide. beilstein-journals.orgbeilstein-journals.org The reaction is often facilitated by a base that deprotonates the indazole, forming a more nucleophilic indazolide anion. The regioselectivity (N1 vs. N2) is governed by a complex interplay of sterics, electronics, and cation coordination, with transition state calculations providing critical insights. beilstein-journals.orgwuxibiology.com Electrophilic aromatic substitution on the benzene ring also follows a classic ionic mechanism involving the formation of a sigma complex (arenium ion).

Radical Mechanisms: Radical pathways offer alternative strategies for C-H functionalization, particularly at the C3 position. For example, the eosin-Y-photocatalyzed regioselective C3-arylation of 2H-indazoles with arenediazonium salts proceeds via a radical mechanism. researchgate.net In this process, an aryl radical is generated, which then adds to the indazole to form a radical intermediate. Subsequent oxidation and deprotonation yield the C3-arylated product. researchgate.net Other radical reactions include the C3-nitration of 2H-indazoles using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it Visible-light-mediated reactions have also been developed for the difunctionalization of alkynylazobenzenes to form 2H-indazoles, which are proposed to occur via radical mechanisms. acs.org

Catalyst Development and Mechanistic Role in Indazole Functionalization

Transition-metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, including indazoles. Catalysts based on palladium, rhodium, copper, and cobalt are widely used to construct the indazole core and to introduce functional groups with high efficiency and selectivity. acs.orgnih.govmdpi.comnih.gov

Palladium (Pd): Palladium catalysts are extensively used for cross-coupling reactions to functionalize pre-halogenated indazoles (e.g., 3-iodoindazoles) via Suzuki-Miyaura reactions. nih.govmdpi.com Furthermore, direct C-H arylation of the indazole C3-position with aryl halides can be achieved using palladium catalysts, often with high yields and good functional group tolerance. researchgate.net The mechanism typically involves coordination of the palladium catalyst to the indazole, followed by C-H activation or oxidative addition, and subsequent reductive elimination to form the C-C bond. researchgate.net

Rhodium (Rh): Rhodium(III) catalysts are effective for synthesizing indazoles through C-H activation and annulation cascades. nih.govnih.gov For example, the reaction of azobenzenes with various partners, catalyzed by Rh(III) complexes, can lead to 2H-indazoles. The proposed mechanism involves the formation of a rhodacycle intermediate via C-H activation, followed by insertion and cyclization steps. nih.gov

Copper (Cu): Copper catalysts are often used in conjunction with other metals, such as rhodium or palladium, or as the primary catalyst. nih.govnih.gov They play roles in N-N bond formation and can act as oxidants in catalytic cycles. nih.gov Copper-catalyzed C-H/N-H annulation reactions have been developed as a cost-effective method for synthesizing 1H-indazoles. nih.gov

Cobalt (Co): More recently, cost-effective cobalt catalysts have been developed for C-H bond functionalization. Air-stable cationic Co(III) catalysts can mediate the one-step synthesis of N-aryl-2H-indazoles from simple starting materials like azobenzenes and aldehydes. acs.org These reactions proceed via C-H bond addition to the aldehyde followed by in-situ cyclization and aromatization. acs.org

Advanced Structural and Conformational Analysis of 3 Isopropyl 2h Indazol 7 Amine Derivatives

High-Resolution Spectroscopic Techniques for Electronic Structure Determination

High-resolution spectroscopic methods are essential for elucidating the intricate electronic architecture of 3-isopropyl-2H-indazol-7-amine derivatives, moving beyond simple structural identification to probe the subtle effects of substituent placement on the indazole core.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the electronic environment of each atom. In derivatives of the indazole family, the chemical shifts (δ) and coupling constants (J) are sensitive indicators of electron density distribution. For instance, the position of the isopropyl group and the amine on the indazoyl ring significantly influences the shielding and deshielding of nearby protons and carbons. rsc.orgsci-hub.se The ¹³C NMR chemical shifts are particularly useful for studying the tautomerism between 1H- and 2H-indazoles, as the carbon environments change distinctly with the position of the NH proton. researchgate.net Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can further reveal through-space proximity, aiding in the definitive assignment of regioisomers, such as distinguishing between N1- and N2-alkylated products. beilstein-journals.org

Interactive Table 1: Representative ¹H and ¹³C NMR Data for an Isopropyl-Indazole Derivative The following table contains representative NMR data for a related N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl) derivative to illustrate typical chemical shifts.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 1.57 | d, J = 7.0 | Isopropyl CH₃ |

| ¹H | 3.56-3.71 | m | Isopropyl CH |

| ¹H | 4.16 | s | N-CH₃ |

| ¹H | 7.62 | d, J = 5.4 | Pyrimidine (B1678525) H |

| ¹H | 7.66 | d, J = 9.1 | Indazole H |

| ¹³C | 22.20 | - | Isopropyl CH₃ |

| ¹³C | 26.75 | - | Isopropyl CH |

| ¹³C | 38.56 | - | N-CH₃ |

| ¹³C | 117.66 | - | Indazole C |

| ¹³C | 144.21 | - | Indazole C (quaternary) |

| Data sourced from a study on N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)quinazolin-7-amine derivatives. sci-hub.se |

High-Resolution Mass Spectrometry (HRMS) HRMS is a powerful tool for determining the exact elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides unambiguous confirmation of the molecular formula, which is a foundational element of its electronic structure. This technique is routinely used to verify the successful synthesis of novel indazole derivatives. rsc.orgsci-hub.senih.gov

Interactive Table 2: HRMS Data for Selected Indazole Derivatives This table showcases examples of calculated versus experimentally found mass-to-charge ratios for different indazole compounds.

| Compound Structure | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 7-(4-nitrophenyl)-7,9,10,11-tetrahydroindazolo derivative | C₂₀H₁₆N₄O₃ | 360.1222 | 360.1220 | rsc.org |

| N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl) derivative | C₂₇H₂₈N₈ | 465.2510 | 465.2511 | sci-hub.se |

| 4-Amino-N-(3-(pyrimidin-5-ylethynyl)-1H-indazol-6-yl)benzenesulfonamide | C₂₃H₂₁N₇NaO₃S | 498.1319 | 498.1359 | nih.gov |

X-ray Crystallography for Solid-State Conformations and Packing

X-ray crystallography provides the most definitive information regarding the three-dimensional structure of molecules in the solid state. For indazole derivatives, this technique is invaluable for unambiguously determining molecular geometry, conformation, and the arrangement of molecules within the crystal lattice.

Studies on related indazole compounds have successfully used single-crystal X-ray analysis to:

Assign Regioisomers: In reactions that can produce multiple isomers, such as the alkylation of the indazole nitrogen, X-ray crystallography gives a conclusive assignment of the substituent's position (N1 vs. N2). beilstein-journals.org

Determine Stereochemistry: For chiral derivatives, X-ray analysis can establish the absolute configuration of stereocenters. researchgate.net

Analyze Molecular Conformation: The technique reveals the precise bond angles, bond lengths, and torsion angles, defining the molecule's preferred conformation in the solid state. For instance, the orientation of the isopropyl group relative to the plane of the indazole ring can be precisely measured.

Investigate Crystal Packing: The analysis of the crystal lattice shows how individual molecules interact and pack together. This can reveal key intermolecular forces, such as hydrogen bonds and π–π stacking, which stabilize the crystal structure. acs.orguef.fi In one study on a related inhibitor, X-ray crystallography showed that the aromatic ring of the dihydrobenzofuran (DHBF) scaffold was stabilized via a π–π stacking interaction with a tyrosine residue. acs.org

Conformational Dynamics and Energy Landscape Studies in Solution

While X-ray crystallography provides a static image in the solid state, molecules in solution are dynamic, existing as an ensemble of interconverting conformers. Understanding these dynamics and the associated energy landscape is crucial for comprehending their behavior in a biological environment.

Direct experimental characterization of these dynamics is complex; therefore, computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role. DFT calculations are used to:

Model Conformational Isomers: By rotating flexible bonds, such as the one connecting the isopropyl group to the indazole ring, different conformers can be modeled.

Calculate Relative Energies: DFT can accurately calculate the relative energies of different conformers and tautomers, revealing the most stable structures and the energy barriers between them. beilstein-journals.orgresearchgate.net The 1H-indazole tautomer is generally found to be thermodynamically more stable than the 2H-indazole form. beilstein-journals.orgresearchgate.net

Predict Spectroscopic Parameters: Calculated NMR chemical shifts can be compared with experimental data to validate the predicted solution-state structures. rsc.org

Experimental techniques like NOE NMR spectroscopy complement these computational studies by providing information about the proximity of atoms in solution, which helps to confirm the predominant conformation. beilstein-journals.org

Intermolecular Interactions and Self-Assembly Properties

The electronic structure and shape of this compound derivatives dictate the non-covalent interactions they can form, which are fundamental to their physical properties and biological activity.

Key interactions include:

Hydrogen Bonding: The amine group (-NH₂) and the nitrogen atoms of the indazole ring are capable of acting as both hydrogen bond donors and acceptors. These interactions are critical for binding to biological targets like proteins and for the formation of ordered supramolecular structures. nih.govnih.gov

π–π Stacking: The aromatic indazole ring can engage in π–π stacking interactions with other aromatic systems, such as the side chains of amino acids like tyrosine or phenylalanine in a protein binding pocket. acs.orgnih.gov

Hydrophobic Interactions: The isopropyl group provides a nonpolar region that can engage in favorable hydrophobic interactions, which are significant for molecular recognition in aqueous environments. nih.gov

These combined interactions can lead to the self-assembly of molecules into higher-order supramolecular structures. uef.fi Crystallographic studies of related functionalized ligands have shown the formation of complex three-dimensional networks driven by a combination of hydrogen bonding and π–π stacking, highlighting the capacity of the indazole scaffold to direct molecular organization. uef.fi

Theoretical and Computational Chemistry of 3 Isopropyl 2h Indazol 7 Amine

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of 3-Isopropyl-2H-indazol-7-amine. acs.orgnih.gov These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucl.ac.ukimist.ma The energy and distribution of these orbitals are crucial in determining a molecule's chemical reactivity and its ability to participate in electronic transitions. imist.manih.gov

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of a molecule's stability and reactivity. nih.gov A larger energy gap generally corresponds to higher stability and lower reactivity, while a smaller gap suggests the molecule is more prone to chemical reactions. For instance, in related heterocyclic compounds, DFT calculations have been used to determine these energy gaps, providing insights into their relative stabilities. nih.gov

The spatial distribution of the HOMO and LUMO in this compound would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is typically localized on electron-rich regions, representing the sites most susceptible to attack by electrophiles. Conversely, the LUMO is found in electron-deficient areas, indicating the sites where nucleophilic attack is most likely to occur.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution on the van der Waals surface of a molecule. mdpi.comacs.orgmdpi.com This map is color-coded to indicate regions of negative, positive, and neutral electrostatic potential.

For this compound, the EPS map would highlight the electron-rich areas, such as those around the nitrogen atoms of the indazole ring and the amino group, which would be depicted in shades of red or yellow, indicating a negative potential. These regions are prone to interactions with electrophiles and are potential hydrogen bond acceptors. Conversely, areas with a positive potential, often associated with hydrogen atoms attached to heteroatoms, would be shown in blue and represent sites susceptible to nucleophilic attack and potential hydrogen bond donors. The isopropyl group, being largely nonpolar, would likely be represented by a neutral potential (green).

| Region on this compound | Predicted Electrostatic Potential | Chemical Interpretation |

| Nitrogen atoms in the indazole ring | Negative (Red/Yellow) | Electron-rich, potential sites for electrophilic attack and hydrogen bonding. |

| Amino group (-NH2) | Negative (Red/Yellow) on N, Positive (Blue) on H | The nitrogen is a site for electrophilic attack, while the hydrogens are potential hydrogen bond donors. |

| Isopropyl group | Neutral (Green) | Non-polar, likely to engage in hydrophobic interactions. |

| Aromatic ring hydrogens | Slightly Positive (Light Blue) | Can participate in weak electrostatic interactions. |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the movements of atoms and molecules over time, MD can explore the conformational landscape of this compound, identifying its stable conformations and the energy barriers between them. mdpi.com

These simulations can reveal the flexibility of the isopropyl group and the potential for rotation around the bond connecting it to the indazole ring. Understanding the accessible conformations is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a binding site. MD simulations provide a dynamic picture of the molecule's behavior, which is more representative of its state in a biological environment than a static structure. researchgate.net

In Silico Ligand-Target Interaction Modeling

In silico ligand-target interaction modeling, commonly known as molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netjchr.org This method is widely used in drug discovery to understand how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. jmchemsci.commdpi.com

The process involves placing the 3D structure of the ligand (this compound) into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results can predict the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For instance, docking studies with similar indazole-containing compounds have revealed critical interactions with amino acid residues in the active sites of various protein targets. researchgate.netnih.gov

| Interaction Type | Potential Residues in a Target's Active Site | Significance for Binding Affinity |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, Tyr, His | Strong, directional interactions that are crucial for specificity and high affinity. |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met | The isopropyl group of the ligand would likely favor interactions with these residues, contributing to binding. |

| π-π Stacking | Phe, Tyr, Trp, His | The aromatic indazole ring can stack with the aromatic rings of these amino acids, enhancing binding. |

| Cation-π Interactions | Lys, Arg | The electron-rich indazole ring can interact favorably with positively charged amino acid side chains. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov

For a chemical library containing this compound and its analogs, a QSAR model could be developed to predict their activity against a specific biological target. mdpi.com The model would identify which molecular descriptors are most influential in determining the activity. For example, a QSAR study might reveal that the size and hydrophobicity of the substituent at the 3-position of the indazole ring (the isopropyl group in this case) are critical for activity. Such models are valuable for guiding the design of new, more potent compounds by suggesting modifications that are likely to enhance the desired biological effect. frontiersin.orgnih.gov

| Molecular Descriptor Category | Examples of Descriptors | Potential Impact on Activity |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Influence electrostatic interactions and reactivity. |

| Steric | Molecular weight, volume, surface area, shape indices | Affect how well the molecule fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determine the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Connectivity indices, shape indices | Describe the branching and overall shape of the molecule. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govmdpi.com These predicted spectra can then be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of the experimental spectra. mdpi.com

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. nih.gov The calculated values, when compared to the experimental NMR spectrum, can help in assigning the peaks to specific atoms within the molecule. Similarly, the prediction of IR vibrational frequencies can assist in assigning the absorption bands in the experimental IR spectrum to specific molecular vibrations, such as N-H stretching, C-H stretching, and aromatic ring vibrations. Good agreement between the predicted and experimental spectra provides confidence in the computed molecular structure and electronic properties. mdpi.com

| Spectroscopic Technique | Predicted Parameters | Experimental Data for Validation |

| 1H NMR | Chemical shifts (ppm) | Experimentally measured 1H NMR spectrum |

| 13C NMR | Chemical shifts (ppm) | Experimentally measured 13C NMR spectrum |

| Infrared (IR) Spectroscopy | Vibrational frequencies (cm-1) | Experimentally measured IR spectrum |

Derivatization Strategies and Structure Activity Relationship Sar Exploration in a Non Clinical Context for 3 Isopropyl 2h Indazol 7 Amine Scaffolds

Strategic Chemical Modifications at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which are common sites for chemical modification. The selective functionalization of these positions can significantly influence the compound's physicochemical properties and biological target interactions. The alkylation of the indazole core is a key synthetic step, but it often yields a mixture of N1 and N2 isomers, posing challenges for purification and yield. nih.govbeilstein-journals.org

The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and the nature of the substituents on the indazole ring. nih.govresearchgate.net For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selectively producing N1-alkylated indazoles, especially with bulky C3-substituents like tert-butyl. nih.govbeilstein-journals.orgresearchgate.net Conversely, electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), can direct the alkylation to the N2 position with high selectivity. nih.govbeilstein-journals.orgresearchgate.net

From a SAR perspective, the position of the substituent on the nitrogen atom can have a profound impact on activity. While the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, specific biological targets may show a preference for one regioisomer over the other. nih.gov For example, some kinase inhibitors are N1-substituted indazoles, whereas others, like the tyrosine kinase inhibitor pazopanib, are N2-substituted. nih.gov N-acylation reactions on indazoles tend to favor the N1 position, as the initially formed N2-acyl product can isomerize to the more stable N1 regioisomer. nih.govbeilstein-journals.org

Table 1: Regioselectivity of Indazole N-Alkylation under Various Conditions

| C3-Substituent | C7-Substituent | Reagents | Major Isomer | Selectivity |

|---|---|---|---|---|

| tert-Butyl | H | NaH, Alkyl Bromide, THF | N1 | >99% nih.govresearchgate.net |

| Carboxymethyl | H | NaH, Alkyl Bromide, THF | N1 | >99% nih.govresearchgate.net |

| H | NO2 | NaH, Alkyl Bromide, THF | N2 | ≥96% nih.govresearchgate.net |

| H | CO2Me | NaH, Alkyl Bromide, THF | N2 | ≥96% nih.govresearchgate.net |

This differential outcome underscores the importance of empirical testing to determine the optimal substitution pattern for a given biological target. The choice of synthetic strategy is therefore crucial for efficiently generating the desired isomer for SAR studies. nih.gov

Substituent Effects and Optimization at the Isopropyl Moiety (C3 position)

The isopropyl group at the C3 position of the indazole ring is a critical determinant of the molecule's interaction with its biological targets. Its size, shape, and lipophilicity are often finely tuned to fit into specific binding pockets. SAR exploration at this position typically involves replacing the isopropyl group with a variety of other alkyl or functionalized groups to probe the spatial and electronic requirements of the target.

Studies on related 3-substituted indazoles have shown that modifications at the C3 position can drastically alter biological activity. For instance, in a series of Aurora kinase inhibitors, various substituents at the C3 position were evaluated, revealing that this position is sensitive to steric bulk and electronic properties. nih.gov The isopropyl group often provides a balance of lipophilicity and size that is favorable for binding.

Optimization strategies may include:

Varying Alkyl Chain Length and Branching: Replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., tert-butyl, cyclohexyl) alkyl groups can define the optimal size of the substituent for the binding pocket.

Introducing Polar Functional Groups: Incorporating ethers, alcohols, or amides into the C3 substituent can introduce hydrogen bonding capabilities, potentially increasing affinity and altering solubility.

Bioisosteric Replacement: Substituting the isopropyl group with bioisosteres—chemical groups with similar steric and electronic properties—such as a cyclopropyl (B3062369) or a trifluoromethyl group, can modulate metabolic stability and binding interactions.

The steric and electronic properties of the C3 substituent also play a crucial role in directing the regioselectivity of subsequent reactions, such as N-alkylation. nih.govbeilstein-journals.org For example, bulky C3 groups like tert-butyl strongly favor N1 alkylation. nih.gov This interplay between synthetic feasibility and desired biological activity is a central theme in the optimization of the C3 position.

Chemical Diversity Generation at the 7-Amino Position and Aromatic Ring

The 7-amino group and the fused benzene (B151609) ring of the 3-isopropyl-2H-indazol-7-amine scaffold offer rich opportunities for generating chemical diversity. These positions are frequently modified to enhance target affinity, selectivity, and physicochemical properties.

7-Amino Position Derivatization: The primary amino group at the C7 position is a versatile handle for a wide range of chemical transformations, including:

Acylation: Reaction with carboxylic acids or acid chlorides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of one or two alkyl groups to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to introduce diverse substituents.

These modifications can introduce new hydrogen bond donors and acceptors, alter the basicity of the nitrogen atom, and add steric bulk, all of which can significantly impact biological activity. For example, the synthesis of 1H-indazol-3-amine derivatives has led to the identification of potent enzyme inhibitors. nih.gov

Aromatic Ring Substitution: The benzene portion of the indazole ring (positions 4, 5, and 6) can be functionalized to further explore the SAR. Common modifications include the introduction of halogens (F, Cl, Br), small alkyl groups (methyl), or electron-withdrawing/donating groups (cyano, methoxy). These substituents can influence the electronic distribution of the entire ring system, affecting pKa, lipophilicity, and potential π-stacking interactions with the target protein.

The strategic placement of substituents is crucial. For instance, the introduction of a bromine atom at the C5 position allows for subsequent palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), greatly expanding the chemical diversity of the scaffold. acs.org

Design and Synthesis of Chemically Functionalized Probes

To investigate the mechanism of action and identify the specific biological targets of this compound derivatives, chemically functionalized probes are designed and synthesized. These probes retain the core structure necessary for biological activity but are appended with a reactive or reporter group for in vitro mechanistic studies.

Examples of such probes include:

Photoaffinity Labels: These probes incorporate a photo-reactive group, such as an azide (B81097) or a diazirine. Upon UV irradiation, this group forms a highly reactive species that can covalently bind to the target protein in close proximity to the binding site. This allows for the identification of direct binding partners.

Fluorescent Tags: A fluorescent dye can be attached to the scaffold, often via a flexible linker to a position known to tolerate modification without losing affinity. These tagged molecules allow for the visualization of the compound's localization within cells or for use in biophysical binding assays like fluorescence polarization.

Biotinylated Probes: Biotin can be conjugated to the indazole scaffold to facilitate affinity purification of the target protein. The high affinity of the biotin-streptavidin interaction allows for the capture and subsequent identification of the protein-probe complex from cell lysates.

The design of these probes requires careful consideration of the attachment point to minimize disruption of the key interactions between the core scaffold and its target. Often, SAR data is used to identify positions on the molecule that are not essential for binding and are therefore suitable for linker attachment. acs.org

Development of Focused Chemical Libraries Based on the this compound Core

The development of focused chemical libraries is a cornerstone of modern drug discovery and chemical biology. A focused library is a collection of structurally related compounds designed to systematically explore the SAR around a privileged scaffold like this compound. By creating a matrix of derivatives with variations at key positions (N1/N2, C3, C7, and the aromatic ring), researchers can efficiently screen for compounds with optimized properties.

The synthesis of these libraries often employs combinatorial chemistry principles, where a core intermediate is reacted with a diverse set of building blocks. For the indazole scaffold, a common strategy involves preparing a key intermediate, such as a 5-bromo- or 7-amino-indazole, which can then be subjected to a variety of parallel reactions to generate a large number of final products.

Table 2: Example of a Focused Library Design Matrix

| Scaffold Position | R1 (at N1/N2) | R2 (at C3) | R3 (at C7-amino) | R4 (at C5) |

|---|---|---|---|---|

| Variation 1 | Methyl | Isopropyl | Acetyl | H |

| Variation 2 | Ethyl | Cyclopropyl | Benzoyl | Cl |

| Variation 3 | Benzyl | tert-Butyl | Methylsulfonyl | F |

| Variation 4 | H | Phenyl | Dimethyl | Methoxy |

This systematic approach allows for the rapid exploration of chemical space around the core structure. The resulting data from screening these libraries can provide a detailed understanding of the SAR, highlighting which combinations of substituents lead to the most desirable activity profiles in non-clinical assays.

Emerging Chemical Applications of 3 Isopropyl 2h Indazol 7 Amine in Chemical Biology and Materials Science Research Strictly Non Clinical

Utility as a Privileged Scaffold for Novel Organic Transformations

The chemical architecture of 3-Isopropyl-2H-indazol-7-amine makes it an exemplary scaffold for constructing more complex molecular entities. The indazole core provides a rigid, aromatic framework, while the 7-amino group serves as a crucial functional handle for a variety of organic reactions. This primary amine can act as a potent nucleophile, enabling reactions such as acylation, alkylation, and arylation, thereby allowing for the systematic elaboration of the molecule.

A significant application of this scaffold is in the synthesis of related heterocyclic systems, such as pyrazolo[4,3-d]pyrimidines. nih.gov These compounds are bioisosteres of purines and have been extensively studied as kinase inhibitors. The synthesis often involves the construction of the pyrimidine (B1678525) ring onto the pyrazole (B372694) face of the indazole core. In this context, the 7-amino group of the indazole starting material is a key participant, often reacting with various electrophilic partners to build the fused ring system. ekb.eg For instance, derivatives of 3-isopropyl-7-amino-pyrazolo[4,3-d]pyrimidine have been synthesized and evaluated for their activity as cyclin-dependent kinase (CDK) inhibitors, demonstrating the utility of the parent indazole amine as a foundational starting material for creating complex, biologically relevant molecules. nih.gov

Integration into Chemical Probes for Receptor Binding or Enzyme Inhibition Studies (purely in vitro mechanistic, not therapeutic)

The 3-isopropyl-indazole moiety is a key structural feature in the design of chemical probes for in vitro mechanistic studies of enzymes, particularly protein kinases. By modifying the 7-amino position and other parts of the scaffold, researchers can develop potent and selective inhibitors that serve as tools to investigate enzyme function and signaling pathways. These studies are fundamental to understanding the role of specific enzymes in cellular processes, distinct from any therapeutic application.

Derivatives based on this scaffold have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. nih.govnih.gov For example, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines were synthesized and evaluated in cell-free kinase assays. nih.gov Several of these compounds displayed low nanomolar IC50 values against CDK2 and CDK5, indicating high potency. One of the most active compounds was further profiled against a panel of 50 different protein kinases, which revealed a high degree of selectivity for CDKs. nih.gov

In another study, intensive structural modifications of the indazole scaffold led to the discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine, a compound that inhibits multiple CDKs, including CDK1, 2, 4, 8, and 9, in in vitro assays. nih.gov The data from these studies underscore the value of the this compound framework for generating highly specific chemical probes to explore the biology of the kinome.

Table 1: In Vitro Enzyme Inhibition Data for Selected Indazole Derivatives

| Compound Class | Target Enzyme | IC50 (nM) | Source |

|---|---|---|---|

| 3-isopropyl-pyrazolo[4,3-d]pyrimidine derivative | CDK2/cyclin A | 3 | nih.gov |

| 3-isopropyl-pyrazolo[4,3-d]pyrimidine derivative | CDK5/p25 | 4 | nih.gov |

| 3-isopropyl-2-methyl-2H-indazol-5-yl derivative | CDK1/cyclin B | 11.2 | nih.gov |

| 3-isopropyl-2-methyl-2H-indazol-5-yl derivative | CDK2/cyclin A | 2.5 | nih.gov |

| 3-isopropyl-2-methyl-2H-indazol-5-yl derivative | CDK4/cyclin D1 | 3.9 | nih.gov |

Role in Catalyst Development and Ligand Design for Organometallic Reactions

The indazole heterocycle, with its multiple nitrogen atoms, is an attractive motif for the design of ligands in organometallic chemistry and catalysis. researchgate.net The lone pair of electrons on the nitrogen atoms can coordinate to transition metals, and modifications to the indazole ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.

Recent research has demonstrated the successful incorporation of an indazole scaffold into a phosphine (B1218219) ligand for use in gold(I) catalysis. acs.orgacs.org In this work, a phosphine group was introduced onto the indazole ring, creating a novel indazole-phosphine ligand. This ligand was then used to form a gold(I) complex. A key feature of this design is the ability to methylate one of the indazole nitrogen atoms, which introduces a positive charge into the ligand scaffold. This modification significantly alters the electronic properties of the ligand, making the gold center more electrophilic and enhancing its catalytic activity in benchmark reactions like propargyl amide cyclization and enyne cyclization. acs.orgacs.org The study highlights how the indazole core can be systematically modified to modulate the performance of a transition metal catalyst. While this research did not use this compound specifically, it establishes a clear precedent for the use of the indazole framework in the rational design of advanced ligands for catalysis.

Exploration in Organic Electronic Materials (e.g., semiconductors, luminescent materials)

The field of organic electronics relies on carbon-based molecules and polymers for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org The performance of these devices is intrinsically linked to the chemical structure and photophysical properties of the organic materials used. researchgate.net Key requirements often include thermal stability, amorphous film-forming properties, and tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge injection and transport.

While specific studies detailing the use of this compound in organic electronic materials are not extensively documented, its structural features are characteristic of molecules employed in this area. The fused aromatic ring system provides rigidity and potential for π-π stacking, which is important for charge transport. The presence of nitrogen heteroatoms and the amino group can influence the electronic properties, such as the HOMO/LUMO levels. Heterocyclic compounds like carbazoles and imidazoles are widely used as building blocks for host materials, charge transporters, and emitters in OLEDs. nih.gov By analogy, the indazole scaffold represents a promising, yet underexplored, platform. Further functionalization, for example, by attaching known hole-transporting (e.g., triphenylamine) or electron-transporting (e.g., oxadiazole) moieties to the indazole core, could yield novel bipolar materials with potential applications in luminescent devices.

Biocatalytic Synthesis of Chiral Indazole Derivatives

Biocatalysis has become an indispensable tool for the synthesis of enantiomerically pure compounds, particularly chiral amines, which are valuable intermediates in chemical synthesis. mdpi.com Enzymes such as transaminases (TAs) are highly effective at catalyzing the asymmetric synthesis of amines from prochiral ketones or the kinetic resolution of racemic amines, offering high stereoselectivity under mild, environmentally benign conditions. nih.govresearchgate.net

This methodology is directly applicable to the synthesis of chiral derivatives related to this compound. There are two primary biocatalytic strategies that could be employed. The first is asymmetric synthesis, where a prochiral ketone precursor to the target amine is converted into a single enantiomer of the amine using an (R)- or (S)-selective transaminase. The second approach is kinetic resolution, where an enzyme selectively acylates or deaminates one enantiomer from a racemic mixture of the amine, allowing for the separation of the two enantiomers. nih.gov The use of transaminases has been successfully demonstrated for a wide variety of structurally complex chiral amines. nih.gov Therefore, applying this enzymatic technology to either resolve racemic this compound or to synthesize a chiral version from a ketone precursor represents a viable and powerful strategy for accessing enantiopure indazole building blocks for further research.

Future Directions and Advanced Research Perspectives for 3 Isopropyl 2h Indazol 7 Amine

Unexplored Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of indazole derivatives has been a subject of intense interest, leading to the development of numerous methods. nih.govnih.gov However, many traditional approaches involve multiple steps, harsh conditions, or the use of expensive and toxic metal catalysts. Future synthetic research for 3-Isopropyl-2H-indazol-7-amine and its analogues should prioritize efficiency, sustainability, and atom economy.

Modern synthetic chemistry offers several underexplored avenues that could be applied to the synthesis of complex indazoles. These include photocatalysis and electrochemistry, which utilize light or electrical energy to drive reactions under mild conditions, often avoiding harsh reagents. doaj.org Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers precise control over reaction parameters, improved safety, and easier scalability. Furthermore, catalyst-based green chemistry approaches and metal-free synthesis are gaining traction as environmentally benign alternatives to traditional metal-catalyzed reactions. nih.govbenthamdirect.comingentaconnect.com The application of C-H activation and annulation processes represents an atom-economical approach to building the indazole core or functionalizing it at specific positions. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Indazole Derivatives

| Methodology | Traditional Approaches | Future Sustainable Approaches |

|---|---|---|

| Energy Source | Thermal heating | Light (Photocatalysis), Electricity (Electrochemistry) |

| Reaction Setup | Batch reactors | Continuous flow reactors |

| Catalysis | Heavy metal catalysts (e.g., Palladium, Copper) | Organocatalysts, Metal-free systems, Biocatalysis |

| Key Principles | Multi-step classical named reactions | C-H functionalization, Cascade reactions, Atom economy |

| Environmental Impact | Higher waste generation, use of hazardous solvents | Reduced waste, use of greener solvents, milder conditions |

By exploring these methodologies, the synthesis of this compound could become more efficient, cost-effective, and environmentally friendly, facilitating its broader investigation and potential application.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.comresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. For this compound, AI and ML can be integrated across the research and development pipeline.

Table 2: Applications of AI and Machine Learning in Indazole Compound Development

| AI/ML Application | Objective | Potential Impact on this compound Research |

|---|---|---|

| Generative Models | Design novel molecules with desired properties. | Creation of new analogues with enhanced potency or selectivity. |

| Predictive Analytics | Forecast biological activity, ADMET properties, and toxicity. | Prioritization of candidates for synthesis, reducing failure rates. |

| Retrosynthesis Prediction | Identify optimal and efficient synthetic pathways. | Streamlining the production of the compound and its derivatives. |

| High-Throughput Screening Analysis | Analyze screening data to identify structure-activity relationships (SAR). | Faster identification of key structural motifs for biological activity. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Single-Molecule Techniques

A deep understanding of how a molecule interacts with its biological target and its surrounding environment is crucial for rational drug design. While traditional biochemical assays provide valuable information, advanced biophysical techniques can offer unprecedented insight into the molecular mechanisms of action.

Ultrafast spectroscopy, which uses laser pulses on the femtosecond timescale, can be employed to study the photophysical properties and reaction dynamics of this compound. ucl.ac.uk Techniques like transient absorption spectroscopy can track the formation and decay of excited states, providing critical information if the compound's mechanism involves light absorption or energy transfer. warwick.ac.uk This is particularly relevant for understanding potential phototoxicity or for designing photosensitizers. Studies on related heterocycles like pyrazole (B372694) have used these methods to probe ultrafast bond dissociation, revealing fundamental chemical dynamics. rsc.org

Single-molecule techniques, such as single-molecule fluorescence resonance energy transfer (smFRET) or atomic force microscopy (AFM), allow for the observation of individual molecular interactions. These methods could be used to directly visualize the binding and unbinding events of this compound to its target protein, revealing detailed kinetic and conformational information that is averaged out in bulk measurements. This granular level of detail can be invaluable for understanding binding affinity and residence time, which are critical parameters for drug efficacy.

Table 3: Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Transient Absorption Spectroscopy | Excited-state dynamics, charge transfer processes. | Understanding photostability, degradation pathways, and potential for photodynamic applications. |

| Time-Resolved Vibrational Spectroscopy | Structural changes during a chemical reaction or binding event. | Elucidating conformational changes in the molecule or its target upon interaction. |

| Single-Molecule FRET (smFRET) | Real-time conformational changes and binding kinetics. | Measuring precise binding affinities and residence times at the single-molecule level. |

| Atomic Force Microscopy (AFM) | High-resolution imaging and measurement of binding forces. | Visualizing compound-target complexes and quantifying interaction strengths. |

Challenges and Opportunities in the Development of Next-Generation Indazole-Based Chemical Tools

The development of any new chemical entity is fraught with challenges, from synthesis to biological validation. For indazole-based compounds like this compound, key challenges include achieving target selectivity, overcoming potential drug resistance mechanisms, and ensuring favorable physicochemical properties for biological use.

The indazole core is a "privileged scaffold," meaning it can bind to multiple biological targets. nih.gov While this versatility is an advantage, it also presents a challenge in designing highly selective agents that act on a single intended target to minimize off-target effects. Many indazole derivatives have been developed as kinase inhibitors, and a major hurdle in this area is overcoming acquired resistance, where the target protein mutates to prevent drug binding. rsc.orgnih.gov

However, these challenges create significant opportunities for innovation. The development of covalent inhibitors or allosteric modulators based on the this compound scaffold could be a strategy to achieve higher selectivity and overcome resistance. There is also a substantial opportunity to develop this compound not as a therapeutic agent itself, but as a high-fidelity chemical probe. A selective and well-characterized chemical probe can be used to interrogate complex biological systems, validate new drug targets, and elucidate disease mechanisms. Leveraging the advanced synthetic, computational, and analytical methods described in the preceding sections will be critical to transforming these challenges into opportunities for creating the next generation of sophisticated indazole-based chemical tools.

Table 4: Summary of Challenges and Opportunities

| Challenge | Opportunity for Innovation |

|---|---|

| Target Selectivity | Design of covalent or allosteric inhibitors; structure-based design to exploit subtle differences in target binding sites. |

| Acquired Drug Resistance | Development of compounds that bind to conserved sites or inhibit multiple resistance pathways. |

| Synthetic Complexity | Application of novel, sustainable synthetic methods (e.g., flow chemistry, photocatalysis) to streamline production. |

| Biological Characterization | Use of advanced biophysical techniques to build a comprehensive understanding of the mechanism of action. |

| Therapeutic vs. Tool Compound | Development of this compound as a highly specific chemical probe to explore biology. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.